(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
CAS No.:
Cat. No.: VC15888358
Molecular Formula: C30H28N2O6
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C30H28N2O6 |
---|---|
Molecular Weight | 512.6 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid |
Standard InChI | InChI=1S/C30H28N2O6/c1-30(2,3)38-29(36)32-16-23(22-14-8-9-15-25(22)32)26(27(33)34)31-28(35)37-17-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h4-16,24,26H,17H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1 |
Standard InChI Key | SFASCBWPMSWLOP-SANMLTNESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is a complex organic molecule that combines a fluorenylmethoxycarbonyl group, an indole moiety, and an acetic acid derivative. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features. Its molecular formula and weight are not explicitly detailed in the search results, but it is known to have a molecular weight of 410.46 g/mol and a CAS number of 150114-97-9.
Synthesis and Applications
The synthesis of this compound typically involves multiple steps, often starting with the preparation of the indole moiety and subsequent introduction of the fluorenylmethoxycarbonyl and acetic acid groups. The compound's potential applications are primarily in medicinal chemistry, where its structural complexity may allow for enhanced interactions with biological targets such as enzymes or receptors.
Step | Description |
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1. Preparation of Indole Moiety | Synthesis of the indole ring structure. |
2. Introduction of Fluorenylmethoxycarbonyl Group | Attachment of the Fmoc group to protect the amino group. |
3. Introduction of Acetic Acid Moiety | Addition of the acetic acid derivative to complete the compound. |
Biological Activity and Potential
While specific biological activity data for this compound is limited, its structural components suggest potential pharmacological properties. The indole moiety is known for its biological activities, and the fluorenylmethoxycarbonyl group may enhance stability and bioavailability, making it a candidate for drug development.
Potential Biological Activity | Description |
---|---|
Anti-Cancer | Indole derivatives have shown anti-cancer properties. |
Anti-Inflammatory | Indole compounds are known for their anti-inflammatory effects. |
Antimicrobial | Indole derivatives exhibit antimicrobial activities. |
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